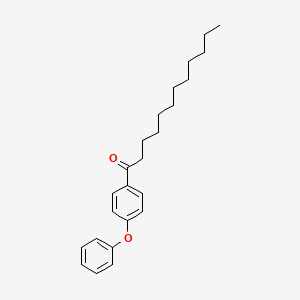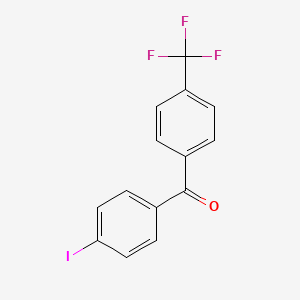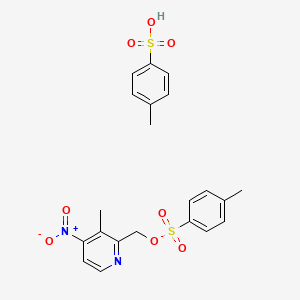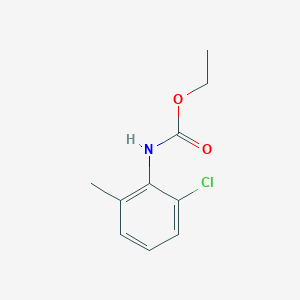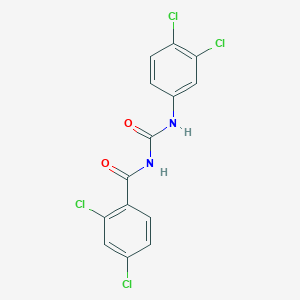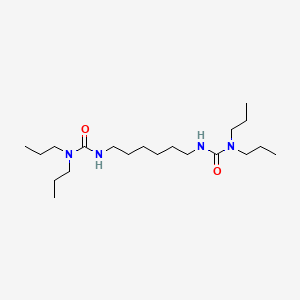
3,3'-Hexamethylenebis(1,1-dipropylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Hexamethylenebis(1,1-dipropylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.583 g/mol . It is known for its unique structure, which consists of two urea groups connected by a hexamethylene chain, each urea group further substituted with dipropyl groups. This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Hexamethylenebis(1,1-dipropylurea) typically involves the reaction of hexamethylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,3’-Hexamethylenebis(1,1-dipropylurea) is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3’-Hexamethylenebis(1,1-dipropylurea) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: 3,3’-Hexamethylenebis(1,1-dipropylurea) is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives. It serves as a building block for the synthesis of polymers and other advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It is used in the development of biochemical assays and as a probe to investigate molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: In industrial applications, 3,3’-Hexamethylenebis(1,1-dipropylurea) is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,3’-Hexamethylenebis(1,1-dipropylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexamethylene chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparaison Avec Des Composés Similaires
- 3,3’-Hexamethylenebis(1,1-diisopropylurea)
- 1,1’-Hexamethylenebis(3-isopropylurea)
- 3,3’-Hexamethylenebis(1,1-dibutylurea)
- 3,3’-Hexamethylenebis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-Hexamethylenebis(1,1-dipropylurea) exhibits unique properties due to the presence of dipropyl groups. These groups influence the compound’s solubility, reactivity, and interaction with molecular targets. The hexamethylene chain provides structural flexibility, which can be advantageous in various applications.
Propriétés
Numéro CAS |
138049-24-8 |
|---|---|
Formule moléculaire |
C20H42N4O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
3-[6-(dipropylcarbamoylamino)hexyl]-1,1-dipropylurea |
InChI |
InChI=1S/C20H42N4O2/c1-5-15-23(16-6-2)19(25)21-13-11-9-10-12-14-22-20(26)24(17-7-3)18-8-4/h5-18H2,1-4H3,(H,21,25)(H,22,26) |
Clé InChI |
NLFNPYUYNBAFKK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)NCCCCCCNC(=O)N(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







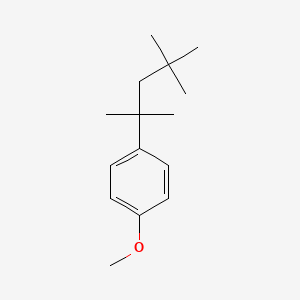
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

